3-[Hexyl(dimethyl)silyl]propanoic acid
Description
3-[Hexyl(dimethyl)silyl]propanoic acid is a silicon-containing carboxylic acid derivative characterized by a hexyl(dimethyl)silyl group attached to the β-carbon of the propanoic acid backbone. Silicon-functionalized organic acids are of interest in medicinal chemistry and materials science due to their stability, bioavailability, and functional versatility .
Properties
CAS No. |
73013-38-4 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
3-[hexyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C11H24O2Si/c1-4-5-6-7-9-14(2,3)10-8-11(12)13/h4-10H2,1-3H3,(H,12,13) |
InChI Key |
YUSQLPKEKUAPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hexyl(dimethyl)silyl]propanoic acid typically involves the reaction of hexyl(dimethyl)silane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an alkene with hexyl(dimethyl)silane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a platinum catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[Hexyl(dimethyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where the hexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[Hexyl(dimethyl)silyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Hexyl(dimethyl)silyl]propanoic acid involves its interaction with molecular targets through its carboxylic acid and silicon-containing groups. These interactions can influence various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid
- Source: Marine actinomycete Streptomyces coelicolor .
- Key Properties: Antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL). Chlorination at the phenyl ring enhances bioactivity compared to non-halogenated analogs (e.g., 3-phenylpropanoic acid) .
- Comparison : Unlike the silicon-containing target compound, this derivative relies on halogenation for bioactivity. The hexyl(dimethyl)silyl group may confer distinct membrane permeability or metabolic stability.
3-(Methylthio)propanoic Acid Esters
- Examples: Methyl and ethyl esters (e.g., 3-(methylthio)propanoic acid methyl ester).
- Source: Pineapple cultivars (Tainong No. 4 and No. 6) .
- Key Properties: Critical aroma contributors (OAVs > 1) in pineapple pulp. Concentrations range from 67.75 µg·kg⁻¹ (methyl hexanoate) to 622.49 µg·kg⁻¹ (methyl ester) .
- Comparison: The sulfur-containing side chain in these esters contrasts with the silyl group in the target compound. While esters are volatile and aroma-active, the silyl-propanoic acid may exhibit non-volatile, surfactant-like properties.
3-(3-Hydroxyphenyl)propanoic Acid
- Source: Metabolite of polyphenols via gut microbiota .
- Key Properties: Bioactivity: Inhibits amyloid-β aggregation (100 µM), reduces bone resorption (0.1 mg/mL), and mitigates cadmium-induced oxidative stress in erythrocytes (500 nM) . Solubility: 1 mg/mL in PBS (pH 7.2), 2 mg/mL in ethanol .
- Comparison : The hydroxyphenyl group enables antioxidant and anti-inflammatory effects, whereas the silyl group may alter solubility (e.g., increased hydrophobicity) and target affinity.
3-(2-Thienyl)propanoic Acid
- Source : Synthetic organic chemistry applications .
- Key Properties :
- Used in polymer and heterocyclic compound synthesis.
- Thienyl groups enhance π-π stacking and electronic conductivity.
- Comparison: The thienyl substituent offers electronic conjugation, unlike the non-conjugative silyl group, which may prioritize steric effects.
Data Table: Comparative Overview
Key Findings and Contrasts
Bioactivity Mechanisms: Halogenated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) rely on electronegative substituents for antimicrobial activity . Silicon-containing analogs (e.g., dimethyl (isopropyl) silyl esters) may enhance thermal stability or bioavailability due to silicon’s low electronegativity and large atomic radius .
Solubility and Applications :
- Hydroxyphenyl derivatives exhibit moderate aqueous solubility, favoring systemic bioavailability .
- Silyl groups (as in the target compound) likely reduce water solubility, directing applications toward lipid-rich environments (e.g., membrane interactions).
Natural vs. Synthetic Origins :
- Marine and plant-derived analogs (e.g., pineapple esters) are naturally occurring , whereas silicon-modified acids are typically synthetic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
